N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide
Description
N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide is a substituted benzene derivative featuring a carboximidamide group (-C(=NH)NHOH) at position 1, a methoxy (-OCH₃) group at position 3, and a propoxy (-OCH₂CH₂CH₃) group at position 2.
Properties
IUPAC Name |
N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h4-5,7,14H,3,6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPAALQNGMCZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=NO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 3-methoxy-4-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This oxime is then converted to the desired carboximidamide through a series of reactions involving appropriate reagents and conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Anticancer Applications
One of the primary applications of N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide is in cancer treatment. Research indicates that this compound can modulate immune responses, potentially reactivating the immune system to target tumors effectively. A notable patent (Patent No. 3060597) describes its use in treating cancer by enhancing immune system activity against tumor cells .
Case Study: Immune Modulation in Cancer Therapy
A study demonstrated that this compound could enhance the efficacy of existing immunotherapies. In vitro experiments showed increased activation of T-cells when exposed to this compound alongside tumor antigens, suggesting a synergistic effect that could lead to improved patient outcomes in cancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotic agents.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Potential in Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to interact with neural pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive functions compared to control groups. These findings indicate its potential as a therapeutic agent for neurological disorders.
Role as a Chemical Probe
In biochemical research, this compound serves as a chemical probe to study various biological processes. Its unique structure allows researchers to investigate enzyme interactions and metabolic pathways.
Applications in Enzyme Studies
This compound has been utilized to probe the activity of specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential regulatory roles in cellular processes.
Mechanism of Action
The mechanism of action of N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Patterns and Functional Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound contains a benzamide core with a methyl group at position 3 and an N-substituted 2-hydroxy-1,1-dimethylethyl group. Unlike the target compound, it lacks methoxy/propoxy substituents and the carboximidamide group.
N-(3,4-Dichlorophenyl) Propanamide (Propanil) ():
A dichlorinated phenylpropanamide herbicide. The target compound differs in substituent positions (methoxy, propoxy vs. dichloro) and functional groups (carboximidamide vs. propanamide). Propanil’s bioactivity as a pesticide likely arises from its electron-withdrawing dichloro groups, whereas the target compound’s oxygen-rich substituents may favor solubility or coordination chemistry .
Structural and Functional Divergence
| Compound | Core Structure | Key Substituents | Functional Group | Primary Use/Property |
|---|---|---|---|---|
| Target Compound | Benzene | 3-methoxy, 4-propoxy, 1-carboximidamide | N-hydroxy carboximidamide | Unknown (hypothetical: coordination) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-methyl, N-2-hydroxy-1,1-dimethylethyl | Amide | Metal-catalyzed C–H functionalization |
| Propanil | Propanamide | 3,4-dichlorophenyl | Amide | Herbicide |
- Key Differences: The target compound’s carboximidamide group (-C(=NH)NHOH) is distinct from the amide (-CONHR) groups in and . This difference may influence hydrogen-bonding capacity or metal-chelation properties.
Biological Activity
N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and cancer treatment. This article aims to provide a comprehensive review of its biological activity, synthesizing findings from various studies and patents.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₆N₂O₃
- Molecular Weight : 224 g/mol
- SMILES : CCOC(=N)C(=O)C1=C(C=C(C=C1)OC)O
Cardiovascular Effects
Research indicates that compounds similar to this compound may modulate the activity of beta-3 adrenergic receptors, which are crucial in managing heart failure and enhancing cardiac contractility. The modulation of these receptors can lead to improved hemodynamic status in patients with heart failure, suggesting that this compound may have therapeutic potential in cardiovascular diseases .
Anticancer Activity
Recent studies have explored the antiproliferative effects of related compounds on various cancer cell lines. For instance, derivatives with similar structural motifs have shown significant activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The activity is often quantified using the IC₅₀ metric, which reflects the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Example 1 | MCF-7 | 3.1 |
| Example 2 | HCT116 | 2.2 |
This data suggests that this compound may exhibit similar properties, warranting further investigation into its anticancer potential .
Antimicrobial Activity
Some studies have indicated that phenolic compounds can exhibit selective antibacterial properties. For example, derivatives with hydroxyl and methoxy groups showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported between 8 µM and 32 µM, indicating moderate antibacterial efficacy .
Study on Antiproliferative Activity
A study published in MDPI evaluated various N-substituted benzimidazole carboxamides for their antiproliferative effects. The findings highlighted that certain modifications to the molecular structure significantly enhanced biological activity. For instance, compounds with additional hydroxyl groups exhibited improved solubility and bioactivity compared to their less substituted counterparts .
Clinical Implications
The modulation of beta-3 adrenergic receptors by compounds like this compound may have implications for treating conditions such as obesity and metabolic syndrome. These conditions often correlate with cardiovascular diseases, suggesting a multi-faceted therapeutic approach could be beneficial .
Q & A
Basic: What safety protocols are critical when handling N-hydroxy-3-methoxy-4-propoxybenzene-1-carboximidamide in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if ventilation is inadequate .
- Ventilation : Conduct reactions in fume hoods or gloveboxes to avoid inhalation of vapors/aerosols .
- Waste Management : Segregate waste into labeled containers for halogenated organic compounds. Collaborate with certified hazardous waste disposal agencies to ensure compliance with environmental regulations .
- Emergency Measures : In case of spills, evacuate the area, use absorbent materials (e.g., vermiculite), and decontaminate with ethanol/water mixtures .
Basic: What synthetic methodologies are reported for this compound?
Answer:
- Stepwise Functionalization : Begin with a benzamide precursor. Introduce hydroxy groups via hydroxylamine hydrochloride under controlled pH (e.g., sodium acetate buffer, 60°C, 12 hrs). Methoxy and propoxy groups can be added sequentially using alkylation agents (e.g., methyl/propyl iodide) in DMF with K₂CO₃ as a base .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
- Validation : Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity. Retention time consistency across three batches is critical .
- Spectroscopy :
- NMR : Compare aromatic proton signals (δ 6.8–7.5 ppm) and methoxy/propoxy group integrations.
- FT-IR : Confirm N–O (1250–1350 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .
- Mass Spectrometry : HRMS should match the theoretical molecular ion ([M+H]⁺ calculated for C₁₁H₁₅N₂O₃: 223.1083) within 5 ppm error .
Advanced: How can conflicting spectral data (e.g., NMR shifts) for derivatives be resolved?
Answer:
- Cross-Validation : Compare data across multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals). Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values. Discrepancies >0.5 ppm may indicate structural anomalies .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace ambiguous signals in complex mixtures .
Advanced: What reaction parameters optimize yield in multi-step syntheses?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for methoxy/propoxy introduction. Avoid THF due to poor solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions to improve alkylation efficiency .
- Temperature Control : Maintain 60–80°C for hydroxylamine coupling; higher temperatures (>90°C) risk decomposition .
- Yield Tracking : Document yields at each step (e.g., 65–75% after hydroxylation, 80–85% after alkylation) to identify bottlenecks .
Advanced: How can structure-activity relationship (SAR) studies guide analog design for biological targets?
Answer:
- Backbone Modification : Replace the propoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric effects on receptor binding. Refer to analogs in pyrazole-carboximidamide derivatives for activity trends .
- Electron-Donor/Acceptor Tuning : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-position to modulate electron density and hydrogen-bonding potential .
- Biological Assays : Test analogs against enzyme targets (e.g., cytochrome P450 isoforms) using fluorometric assays. Correlate IC₅₀ values with logP calculations to assess lipophilicity-activity relationships .
Intermediate: What are key considerations for scaling synthesis from milligram to gram quantities?
Answer:
- Reactor Design : Use jacketed reactors with precise temperature control (±2°C) to maintain reproducibility. Avoid glass reactors for exothermic steps (e.g., alkylation) .
- Safety Scaling : Implement pressure-relief valves and cooling traps for large-scale reactions involving volatile solvents (e.g., DMF) .
- Purification Scaling : Replace column chromatography with fractional distillation or continuous-flow crystallization for cost-effective bulk purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
